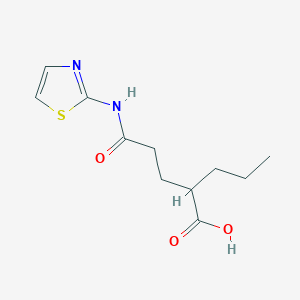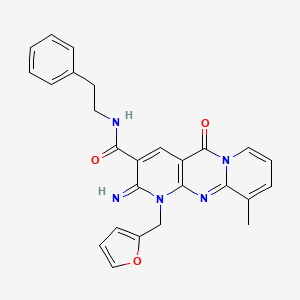![molecular formula C28H29N5 B11603644 1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11603644.png)
1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ISOPROPYL-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that belongs to the class of pyrido[1,2-a][1,3]benzimidazole derivatives This compound is characterized by its unique structure, which includes an isopropyl group, a phenylpropenyl group, and a piperazino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ISOPROPYL-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a][1,3]Benzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a][1,3]benzimidazole core.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a strong base.
Attachment of the Piperazino Moiety: The piperazino group is typically introduced through nucleophilic substitution reactions.
Addition of the Phenylpropenyl Group: The phenylpropenyl group is added via a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.
Introduction of the Cyanide Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-ISOPROPYL-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, aryl halides, and cyanide salts are commonly employed under appropriate conditions (e.g., basic or acidic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-ISOPROPYL-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-ISOPROPYL-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 3-ISOPROPYL-1-{4-(4-METHYLBENZYL)-1-PIPERAZINYL}PYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE
- 3-ISOPROPYL-1-{4-(2-PYRIDINYL)-1-PIPERAZINYL}PYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE
- 3-ISOPROPYL-1-(4-METHYL-1-PIPERAZINYL)PYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE
Uniqueness
3-ISOPROPYL-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is unique due to its specific structural features, such as the phenylpropenyl group and the cyanide moiety. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C28H29N5 |
|---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C28H29N5/c1-21(2)23-19-27(33-26-13-7-6-12-25(26)30-28(33)24(23)20-29)32-17-15-31(16-18-32)14-8-11-22-9-4-3-5-10-22/h3-13,19,21H,14-18H2,1-2H3/b11-8+ |
InChI Key |
KQNCLRAGUGVNOQ-DHZHZOJOSA-N |
Isomeric SMILES |
CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C/C=C/C5=CC=CC=C5)C#N |
Canonical SMILES |
CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC=CC5=CC=CC=C5)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-1-butyl-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11603568.png)
![Heptyl 2-methyl-5-[(thiophen-2-ylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B11603571.png)
![2-[(5Z)-5-(4-fluorobenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11603572.png)
![3-(4-bromophenyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11603584.png)

![2,4-dichloro-N-{2-[(3-ethyloxetan-3-yl)methoxy]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B11603594.png)
![1-[2-(4-bromophenoxy)ethyl]-3-butyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11603606.png)
![Ethyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B11603607.png)
![3'-Ethyl 5'-methyl 2'-amino-1-(2-ethoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11603613.png)
![(4E)-4-{[(3-methoxyphenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11603621.png)
![N-benzyl-8-butyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11603625.png)
![(7Z)-3-(3,5-dimethylphenyl)-7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11603626.png)
![4-(1,3-benzodioxol-5-yl)-1-cyclohexyl-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11603629.png)
